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Introduction

Fosgonimeton (ATH-1017) is a small molecule prodrug designed as a positive modulator of

the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Its active metabolite, fosgo-AM,

enhances the binding of HGF to its receptor, the MET tyrosine kinase, thereby promoting

downstream signaling cascades crucial for neuronal health, survival, and regeneration.

Dysregulation of the HGF/MET pathway has been implicated in the pathophysiology of

neurodegenerative diseases, making it a promising therapeutic target.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent

Assay (ELISA) to quantify the phosphorylation of the MET receptor at tyrosine residues 1234

and 1235. This assay is a critical tool for characterizing the mechanism of action of

Fosgonimeton and its active metabolite, enabling researchers to assess the compound's

ability to modulate HGF-induced MET activation in a cellular context.

Data Presentation
The following table summarizes representative quantitative data from a MET phosphorylation

ELISA study investigating the effect of Fosgonimeton's active metabolite (fosgo-AM) on HGF-

induced MET phosphorylation in HEK293 cells. Raw absorbance signals from the ELISA are

typically scaled for clarity, with the sub-saturating HGF concentration set as the baseline and

the saturating HGF concentration as the maximum response.[1]

Table 1: Dose-Response of fosgo-AM on HGF-Induced MET Phosphorylation
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Treatment
Group

HGF
Concentration
(ng/mL)

fosgo-AM
Concentration
(nM)

Scaled pMET
Response

Fold Change
vs. HGF (1
ng/mL)

Vehicle Control 0 0 0.1 0.1

HGF (Sub-

saturating)
1 0 1.0 1.0

HGF (Saturating) 10 0 10.0 10.0

HGF + fosgo-AM 1 0.01 2.5 2.5

HGF + fosgo-AM 1 0.1 4.8 4.8

HGF + fosgo-AM 1 1 7.2 7.2

HGF + fosgo-AM 1 10 9.5 9.5

HGF + fosgo-AM 1 100 9.8 9.8

Note: The scaled pMET response is normalized where 1 ng/mL HGF equals a response of 1

and 10 ng/mL HGF equals a response of 10.[1] This allows for the comparison of the

potentiating effect of fosgo-AM at a sub-saturating concentration of HGF.
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Caption: HGF/MET signaling pathway modulated by Fosgonimeton's active metabolite.

MET Phosphorylation ELISA Workflow
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Cell Preparation & Treatment

Lysate Preparation

ELISA Protocol

1. Seed HEK293 cells in 6-well plates

2. Serum-starve cells for at least 8 hours

3. Treat with HGF +/- fosgo-AM for 15 minutes

4. Lyse cells with ice-cold RIPA buffer + phosphatase inhibitors

5. Centrifuge to clear cell debris

6. Normalize protein concentration using BCA assay

7. Add normalized lysates to anti-MET coated plate

8. Incubate for 2 hours at room temperature

9. Wash wells

10. Add anti-phospho-MET (pY1234/1235) antibody

11. Incubate for 1 hour at room temperature

12. Wash wells

13. Add HRP-conjugated secondary antibody

14. Incubate for 30 minutes at room temperature

15. Wash wells

16. Add TMB substrate and incubate

17. Add stop solution

18. Read absorbance at 450 nm

Click to download full resolution via product page

Caption: Experimental workflow for the MET Phosphorylation ELISA.
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Experimental Protocols
MET Phosphorylation Sandwich ELISA Protocol

This protocol is adapted from studies investigating the effect of Fosgonimeton's active

metabolite (fosgo-AM) on HGF-induced MET phosphorylation.[1]

1. Materials and Reagents

Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573).[1]

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum

(FBS), Serum-free DMEM with 0.1% FBS.[1]

Reagents:

Recombinant Human HGF Protein (R&D Systems).

Fosgonimeton active metabolite (fosgo-AM).

RIPA Lysis Buffer.

Phosphatase Inhibitor Cocktail (e.g., PhosphataseArrest, G-Biosciences).

BCA Protein Assay Kit.

Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit (e.g., Cell Signaling Technology,

#7227C).

Equipment:

6-well polystyrene-treated cell culture plates.

Humidified incubator (37°C, 5% CO2).

Microplate reader capable of measuring absorbance at 450 nm.

Refrigerated centrifuge.
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2. Cell Culture and Treatment

Culture HEK293 cells in DMEM supplemented with 10% FBS in a humidified incubator at

37°C and 5% CO2.

Seed the cells into 6-well plates and grow until they reach approximately 90% confluency.

Aspirate the growth medium and replace it with serum-free DMEM. Incubate for at least 8

hours to starve the cells.

Prepare treatment solutions of recombinant HGF with or without varying concentrations of

fosgo-AM in DMEM containing 0.1% FBS.

Aspirate the serum-free medium from the cells and add the treatment solutions to the wells

in triplicate.

Incubate the plates for 15 minutes at 37°C.

3. Lysate Preparation

After treatment, place the 6-well plates on ice and aspirate the treatment medium.

Wash the cells once with ice-cold PBS.

Add 180 µL of ice-cold RIPA buffer supplemented with a phosphatase inhibitor to each well.

Incubate on ice for 15 minutes, scraping the cells to ensure complete lysis.

Transfer the lysates to microcentrifuge tubes and centrifuge at 16,000 x g for 15 minutes at

4°C to pellet cell debris.

Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.

Determine the total protein concentration of each lysate using a BCA assay according to the

manufacturer's instructions. This is crucial for normalizing the samples before loading them

into the ELISA plate.

4. ELISA Procedure
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Perform the following steps according to the manufacturer's instructions for the selected

Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit.

Dilute the cell lysates to the same protein concentration in the sample diluent buffer provided

with the kit.

Add 100 µL of the diluted lysates, standards, and controls to the appropriate wells of the anti-

MET antibody-coated 96-well plate.

Cover the plate and incubate for 2 hours at room temperature.

Aspirate the contents of the wells and wash the plate four times with the provided wash

buffer.

Add 100 µL of the detection antibody (anti-phospho-MET Tyr1234/1235) to each well.

Cover the plate and incubate for 1 hour at room temperature.

Aspirate and wash the plate as described in step 4.

Add 100 µL of HRP-conjugated secondary antibody to each well.

Cover the plate and incubate for 30 minutes at room temperature.

Aspirate and wash the plate as described in step 4.

Add 100 µL of TMB substrate to each well and incubate in the dark for approximately 10-30

minutes, or until a color change is observed.

Add 100 µL of stop solution to each well to terminate the reaction. The color will change from

blue to yellow.

Read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

Subtract the average absorbance of the blank wells from all other absorbance readings.
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Generate a standard curve by plotting the absorbance values of the standards against their

known concentrations.

Determine the concentration of phosphorylated MET in each sample by interpolating from

the standard curve.

For studies like those involving Fosgonimeton, raw absorbance signals can be scaled. For

example, the signal from cells treated with a sub-saturating dose of HGF (e.g., 1 ng/mL) can

be set to a value of 1, and the signal from a saturating dose (e.g., 10 ng/mL) can be set to

10. The signals from the co-treatment of HGF and fosgo-AM are then scaled accordingly to

visualize the potentiation effect.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

differences between treatment groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes
Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: MET Phosphorylation ELISA for
Fosgonimeton Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830022#met-phosphorylation-elisa-protocol-for-
fosgonimeton-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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